molecular formula C16H23NO5 B13342578 (S)-N-Boc-2-(4-methoxybenzyl)alanine

(S)-N-Boc-2-(4-methoxybenzyl)alanine

Cat. No.: B13342578
M. Wt: 309.36 g/mol
InChI Key: USBUKORPCKMFFU-INIZCTEOSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid is a compound of significant interest in organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid undergoes various types of reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Oxidation: 4-Hydroxyphenyl derivative.

    Reduction: Corresponding alcohol.

    Substitution: Free amine derivative.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other functional groups. Upon removal of the Boc group, the free amine can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the methoxy group, which can undergo specific reactions not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of specialized organic molecules .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-16(4,13(18)19)10-11-6-8-12(21-5)9-7-11/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)/t16-/m0/s1

InChI Key

USBUKORPCKMFFU-INIZCTEOSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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